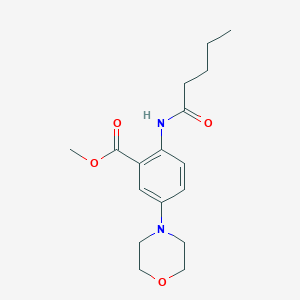
Methyl 5-morpholin-4-yl-2-(pentanoylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-morpholin-4-yl-2-(pentanoylamino)benzoate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a morpholine ring, a pentanoylamino group, and a benzoate ester, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-morpholin-4-yl-2-(pentanoylamino)benzoate typically involves the following steps:
Formation of the Benzoate Ester: The starting material, 5-amino-2-(morpholin-4-yl)benzoic acid, is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 5-amino-2-(morpholin-4-yl)benzoate.
Acylation Reaction: The esterified product is then reacted with pentanoyl chloride in the presence of a base such as pyridine to introduce the pentanoylamino group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-morpholin-4-yl-2-(pentanoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoate ester.
Reduction: Reduced forms of the morpholine ring or the pentanoylamino group.
Substitution: Substituted benzoate esters with various functional groups.
Scientific Research Applications
Methyl 5-morpholin-4-yl-2-(pentanoylamino)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-morpholin-4-yl-2-(pentanoylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-formyl-2-(morpholin-4-yl)benzoate: Similar structure but with a formyl group instead of a pentanoylamino group.
Ethyl 2-(morpholin-4-yl)-5-(pentanoylamino)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 5-morpholin-4-yl-2-(pentanoylamino)benzoate is unique due to the presence of the pentanoylamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in scientific research and industry.
Properties
Molecular Formula |
C17H24N2O4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
methyl 5-morpholin-4-yl-2-(pentanoylamino)benzoate |
InChI |
InChI=1S/C17H24N2O4/c1-3-4-5-16(20)18-15-7-6-13(12-14(15)17(21)22-2)19-8-10-23-11-9-19/h6-7,12H,3-5,8-11H2,1-2H3,(H,18,20) |
InChI Key |
QRXJWQZORGRYLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)N2CCOCC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


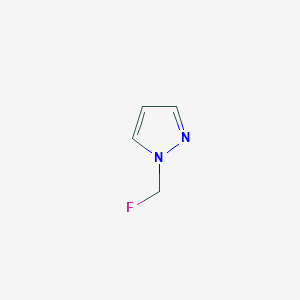
![3-(3-Chloro-2-(cyclopropylamino)pyridin-4-yl)-2-(4-methoxybenzyl)-5-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione](/img/structure/B13895806.png)
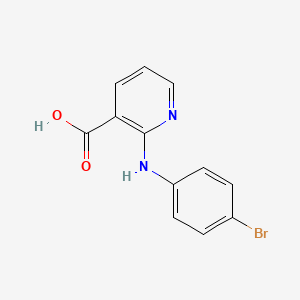

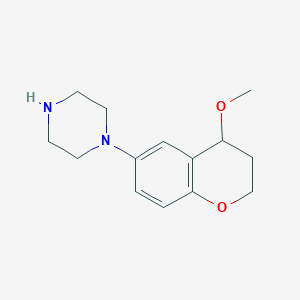
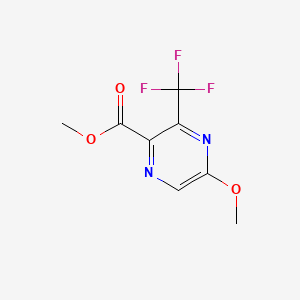
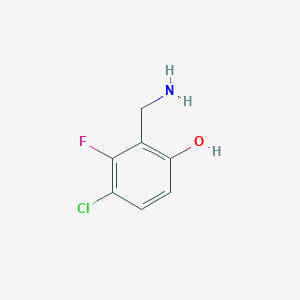


![tert-butyl N-[4-[(4-methylphenyl)sulfonylamino]phenyl]carbamate](/img/structure/B13895835.png)

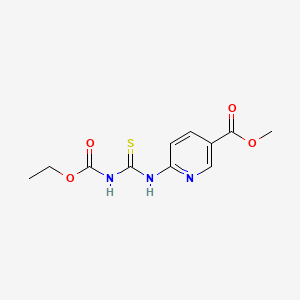
![Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-triisopropylsilyloxy-phenyl]propanoate](/img/structure/B13895881.png)

